3-Pentylthiane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24195-43-5 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
3-pentylthiane |
InChI |
InChI=1S/C10H20S/c1-2-3-4-6-10-7-5-8-11-9-10/h10H,2-9H2,1H3 |
InChI Key |
IRXNBWHXQOOZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCSC1 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Studies of 3 Pentylthiane and Its Analogues
Oxidative Transformations of the Sulfur Heteroatom
The sulfur atom in the thiane (B73995) ring is susceptible to oxidation, a reaction that significantly alters the compound's electronic and steric properties. This transformation typically proceeds through a two-step process, first yielding a sulfoxide (B87167) and then a sulfone upon further oxidation.
Pathways to Sulfoxides and Sulfones
The oxidation of thianes, including 3-pentylthiane, involves the conversion of the sulfide (B99878) to a sulfoxide and subsequently to a sulfone. This process is a cornerstone of sulfur chemistry, allowing for the modulation of the sulfur atom's oxidation state. libretexts.orgjchemrev.com The initial oxidation forms a sulfoxide, which is a chiral center if the substituents on the sulfur are different. Further oxidation leads to the formation of a sulfone, where the sulfur atom is in its highest oxidation state. organic-chemistry.org The general transformation can be represented as:
Sulfide → Sulfoxide → Sulfone
The nature of the oxidant and the reaction conditions play a crucial role in determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgacsgcipr.org
Comparative Oxidation Studies with Various Oxidants (e.g., H₂O₂, mCPBA, NaIO₄, KMnO₄)
A variety of oxidizing agents can be employed to oxidize thianes, each with its own reactivity and selectivity profile. The choice of oxidant is critical for controlling the extent of oxidation. jchemrev.comorganic-chemistry.org
Hydrogen Peroxide (H₂O₂): Often used for the oxidation of sulfides. organic-chemistry.org In some cases, it can be used for the selective synthesis of sulfoxides, while under different conditions, it can lead to the formation of sulfones. organic-chemistry.org The reactivity can be modulated by catalysts. organic-chemistry.org
meta-Chloroperoxybenzoic Acid (mCPBA): A powerful and commonly used oxidant for the conversion of sulfides to both sulfoxides and sulfones. nih.govrsc.org The stoichiometry of mCPBA can be controlled to favor the formation of either the sulfoxide or the sulfone.
Sodium Periodate (NaIO₄): A selective oxidant often used for the conversion of sulfides to sulfoxides. nih.govrsc.org It is considered a milder oxidant compared to KMnO₄.
Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that typically oxidizes sulfides directly to sulfones. kit.edu Controlling the reaction to stop at the sulfoxide stage can be challenging with this reagent. jchemrev.com
The table below summarizes the general reactivity of these common oxidants with sulfides.
| Oxidant | Typical Product(s) | General Reactivity |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Moderate, can be controlled |
| m-Chloroperoxybenzoic Acid (mCPBA) | Sulfoxide, Sulfone | High, controllable by stoichiometry |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective for sulfoxide |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong, often leads to over-oxidation |
Stereochemical Outcomes of Sulfur Oxidation and Electronic/Steric Influences
The oxidation of substituted thianes, such as this compound, introduces a stereocenter at the sulfur atom in the resulting sulfoxide. The stereochemical outcome of this oxidation is influenced by both electronic and steric factors. researchgate.net
Steric Effects: The direction of attack of the oxidant on the sulfur atom is influenced by the steric bulk of the substituents on the thiane ring. The oxidant will preferentially approach from the less hindered face of the molecule. In the case of this compound, the pentyl group at the C3 position will influence the trajectory of the incoming oxidant.
Electronic Effects: The electronic properties of the thiane ring and its substituents can also affect the stereochemical outcome. Electron-donating groups can increase the nucleophilicity of the sulfur atom, potentially influencing the transition state geometry. researchgate.net The oxidation of the sulfur atom affects the electronic properties of the entire molecule. nih.gov
The interplay of these factors determines the ratio of the resulting diastereomeric sulfoxides (e.g., cis and trans isomers with respect to the pentyl group). For instance, in related systems, the oxidation of 4-substituted thianes has been shown to yield varying ratios of cis and trans sulfoxides depending on the oxidant used. researchgate.net
Intermediates and Transition States in Oxidation Reactions
The mechanism of sulfur oxidation has been a subject of detailed study. For many common oxidants, the reaction is thought to proceed through a direct attack of the oxidant on the sulfur atom.
The transition state of the oxidation reaction is a critical point on the reaction coordinate that determines the reaction rate and stereochemical outcome. solubilityofthings.comlibretexts.org For oxidants like peroxy acids (e.g., mCPBA), the transition state is believed to involve the transfer of an oxygen atom from the oxidant to the sulfur.
Computational studies on the oxidation of sulfides by permanganate suggest a mechanism involving a 1,3-dipolar cycloaddition, leading to a cyclic intermediate. uregina.ca This is in contrast to earlier proposals of direct oxygen atom transfer or initial Mn-S bond formation. The geometry of the transition state in these reactions is often described as being intermediate between a square pyramid and a trigonal bipyramid around the sulfur atom. uregina.ca Understanding these intermediates and transition states is crucial for predicting and controlling the outcome of the oxidation of thianes like this compound.
Reactions at the Pentyl Side Chain
While the sulfur atom is a primary site of reactivity, the pentyl side chain of this compound can also undergo various chemical transformations.
Functionalization Reactions (e.g., Carbon-Carbon Bond Formations, Electrophilic/Nucleophilic Additions)
The alkyl side chain of this compound can be functionalized through several synthetic strategies, although specific studies on this compound itself are not extensively documented. General principles of alkyl chain functionalization can be applied.
Carbon-Carbon Bond Formations: Creating new carbon-carbon bonds on the pentyl chain would likely involve initial activation, for example, through radical halogenation to introduce a leaving group. Subsequent reaction with organometallic reagents (e.g., Grignard or organolithium compounds) could then form a new C-C bond. Another approach could involve metal-catalyzed cross-coupling reactions. nih.gov
Electrophilic Additions: If an unsaturated site were introduced into the pentyl chain (e.g., through an elimination reaction to form an alkene), it would become susceptible to electrophilic addition reactions. libretexts.orgsavemyexams.comchemistrystudent.com For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule. physicsandmathstutor.com
Nucleophilic Additions: Similarly, the introduction of a carbonyl group into the pentyl side chain would open up possibilities for nucleophilic addition reactions. wikipedia.orgbyjus.commasterorganicchemistry.com Nucleophiles such as organometallic reagents or cyanide ions could attack the electrophilic carbonyl carbon. chemguide.co.uk The reactivity of the side chain can be influenced by the presence of the thiane ring.
The functionalization of alkyl side chains is a broad area of organic synthesis, and the specific methods applicable to this compound would depend on the desired transformation and the compatibility of the reagents with the thiane ring. mdpi.comrsc.orgosti.govrsc.org
Influence of the Thiane Ring on Side Chain Reactivity
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, significantly influences the reactivity of its substituents, such as the pentyl group at the C-3 position. This influence stems from the electronic properties of the sulfur atom and the conformational characteristics of the ring.
The sulfur atom, being more polarizable and less electronegative than carbon, can influence reactions on the adjacent pentyl side chain. For instance, the sulfur atom can participate in neighboring group effects, potentially stabilizing cationic intermediates or influencing the stereochemical outcome of reactions at the side chain.
Oxidation of the sulfur atom itself is a primary reaction, which in turn modifies the reactivity of the entire molecule. Oxidation of thianes with reagents like wet bromine or t-butyl hypochlorite (B82951) typically leads to the formation of thiane 1-oxides. researchgate.net The stereochemistry of this oxidation is sensitive to steric and electronic factors within the molecule. researchgate.net For most thianes, oxidation with wet bromine predominantly yields the equatorial thiane 1-oxide. researchgate.net However, the presence of other functional groups can reverse this stereospecificity. researchgate.net The resulting sulfoxide and sulfone derivatives of this compound would exhibit altered chemical properties, with the electron-withdrawing nature of the oxidized sulfur group affecting the acidity of the protons on the carbons adjacent to the ring.
The conformational preference of the substituent also plays a role. Like in cyclohexane, substituents on a thiane ring can exist in either an axial or equatorial position. Studies on 4-substituted thianes have shown that the conformational equilibrium is crucial for reactivity. clockss.org For this compound, the bulky pentyl group would strongly prefer an equatorial position to minimize steric strain. This fixed conformation would dictate the accessibility of the side chain for reagents and influence the stereochemical course of any reactions occurring on it.
Ring-Opening and Ring-Closing Metathesis Reactions
Olefin metathesis has become a powerful tool for the synthesis of cyclic compounds, including heterocycles containing sulfur. wikipedia.org Ring-closing metathesis (RCM) is particularly relevant for the synthesis of unsaturated thiane derivatives and larger rings containing a sulfur atom. wikipedia.orgorganic-chemistry.org
The general mechanism for RCM involves the intramolecular reaction of a diene catalyzed by a transition metal complex, typically containing ruthenium or molybdenum, which proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the release of a small, volatile alkene, such as ethylene. wikipedia.org While a direct RCM synthesis of this compound (a saturated ring) is not applicable, the synthesis of its unsaturated precursors is feasible. For example, a diene precursor containing a sulfur atom could be cyclized to form a dihydrothiopyran, which could subsequently be hydrogenated to the corresponding thiane.
The table below summarizes representative conditions for RCM reactions used to form heterocyclic rings.
| Catalyst Type | Substrate Type | Solvent | Conditions | Product Ring Size | Reference |
| Grubbs' Catalyst | Diallylamines | Dichloromethane | Reflux | 5 (Pyrroline) | organic-chemistry.org |
| Scandocene Hydrides | Bisallyl Sulfides | Not Specified | 80°C | 6 (Thiane derivative) | caltech.edu |
| Ruthenium-based | Diene with N, O, S | Not Specified | Varies | 5-30 members | wikipedia.org |
Ring-opening metathesis (ROM) and the subsequent polymerization (ROMP) are typically associated with strained cyclic olefins. organic-chemistry.org The driving force is the relief of ring strain. organic-chemistry.org Given that the thiane ring is relatively strain-free, similar to cyclohexane, it is not a typical substrate for ring-opening metathesis unless it is part of a more complex, strained polycyclic system. However, functionalized thianes can be prepared from the ring-opening of more strained sulfur-containing heterocycles like thietanes. msu.edu
Role as a Ligand in Coordination Chemistry
Thioethers, including thiane and its derivatives like this compound, are effective ligands in coordination chemistry. researchgate.netuomustansiriyah.edu.iq The sulfur atom possesses lone pairs of electrons that can be donated to a metal center, acting as a Lewis base to form a coordination complex. libretexts.orgwikipedia.org Thianes typically act as monodentate S-donor ligands.
The nature of the metal-sulfur bond can range from purely dative to having some covalent character. The coordination of thiane derivatives has been studied with various transition metals, including palladium (Pd), ruthenium (Ru), and scandium (Sc). caltech.eduresearchgate.net
The structure of the resulting metal complexes is influenced by several factors:
The Ligand's Steric Profile: The pentyl group in this compound would introduce steric bulk, which could influence the number of ligands that can coordinate to the metal center and the stability of the resulting complex.
The Oxidation State of Sulfur: The coordination ability is significantly different between a thioether (thiane) and its oxidized forms, sulfoxide and sulfone. Studies have shown that the oxidation state of the sulfur atom is a critical factor in determining the structure of the resulting complexes. researchgate.net For example, 1,5-bis(sulfinyl) derivatives can act as tridentate chiral ligands. researchgate.net
The table below provides examples of metal complexes formed with sulfur-containing ligands.
| Metal Center | Ligand Type | Resulting Complex Feature | Reference |
| Ruthenium(II) | 1,3-bis-sulfoxides | Trans geometry can be determined | researchgate.net |
| Palladium(II) | 1,3-bis-sulfoxides | Requires trifluoroacetate (B77799) as a coligand | researchgate.net |
| Scandium | Bisallyl sulfide | Catalytically cyclizes the ligand | caltech.edu |
Radical Reactions and Their Significance
Radical reactions offer a powerful method for C-C bond formation and functionalization. libretexts.orglumenlearning.com In molecules like this compound, radical processes can be initiated at various positions. A radical chain reaction typically consists of three phases: initiation (formation of the radical), propagation (the 'chain' part of the reaction), and termination (destruction of radicals). libretexts.orglumenlearning.com
For thiane derivatives, radical reactions can involve:
Hydrogen Abstraction: A radical can abstract a hydrogen atom from the pentyl side chain or from the thiane ring itself. The stability of the resulting carbon-centered radical would determine the regioselectivity of this process.
Radical Cyclization: If an unsaturated functional group is present on the side chain, intramolecular radical cyclization can occur. Mechanistic studies on the radical cyclization of an aryl radical onto a side chain attached to a thiane ring have been performed. researchgate.net These studies showed the formation of multiple products, including 7-endo and 6-exo cyclization products, highlighting the complexity and synthetic potential of such reactions. researchgate.net
Reactions Involving the Sulfur Atom: The sulfur atom can influence radical stability and can itself participate in radical reactions. For example, the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane is proposed to proceed through a two-electron pathway, but radical mechanisms (one-electron processes) are well-known for dithiane derivatives under different conditions. nih.gov
The significance of these radical reactions lies in their ability to create complex molecular architectures from relatively simple precursors. For instance, radical cyclizations are a key strategy in the synthesis of polycyclic natural products. researchgate.net The presence of the thiane ring can be used to control the stereochemistry of these transformations.
Computational and Theoretical Investigations of 3 Pentylthiane Systems
Quantum Chemical Methodologies Applied to Thianes
Quantum chemical methods are fundamental tools for investigating the properties of thiane (B73995) and its derivatives. These methods, grounded in the principles of quantum mechanics, offer a detailed understanding of molecular systems.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These "from first principles" calculations aim to solve the electronic Schrödinger equation to provide accurate molecular properties. nih.gov For thiane systems, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) are employed to determine geometries, energies, and other electronic properties. nih.gov For instance, ab initio calculations have been successfully used to study the conformational preferences of thiane derivatives, revealing the energetic differences between various chair and twist-boat conformations. While computationally intensive, these methods provide a high level of accuracy, serving as a benchmark for other computational techniques. nih.gov
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry for studying the electronic structure of many-body systems, including molecules like 3-pentylthiane. etprogram.orgaps.org DFT is based on the principle that the energy of a system can be determined from its electron density. etprogram.org This approach is computationally less demanding than high-level ab initio methods, allowing for the study of larger and more complex molecular systems with considerable accuracy. aps.org
In the context of this compound, DFT calculations are instrumental in several areas:
Electronic Structure: DFT can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, are key indicators of a molecule's ability to donate or accept electrons.
Energetics: DFT is widely used to calculate the relative energies of different conformers of this compound. The pentyl group can adopt various orientations relative to the thiane ring, and DFT can predict the most stable conformations and the energy barriers between them. For example, calculations can determine the energy difference between the equatorial and axial conformers of the 3-pentyl substituent.
A hypothetical table of DFT-calculated relative energies for the equatorial and axial conformers of this compound is presented below. Such data helps in understanding the conformational preferences of the molecule.
| Conformer of this compound | Level of Theory | Relative Energy (kcal/mol) |
| Equatorial | B3LYP/6-31G(d) | 0.00 |
| Axial | B3LYP/6-31G(d) | +1.5 |
| Twist-Boat | B3LYP/6-31G(d) | +5.2 |
| Note: This table is illustrative and based on general principles of conformational analysis for substituted thianes. |
For large-scale conformational searches and for studying very large systems, semi-empirical and molecular mechanics methods are often employed.
Semi-empirical methods , such as AM1 and PM3, are based on the Hartree-Fock formalism but include several approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.denumberanalytics.com These methods are significantly faster than ab initio or DFT methods and can provide reasonable predictions for molecular geometries and heats of formation. scielo.org.mx For this compound, semi-empirical methods can be used to perform an initial scan of the potential energy surface to identify low-energy conformers, which can then be further refined using more accurate methods. numberanalytics.com
Molecular mechanics (MM) methods use classical physics to model molecular systems. mdpi.com In MM, molecules are treated as a collection of atoms held together by springs (bonds), and the energy of the system is calculated using a force field. Force fields are sets of parameters that describe the potential energy of the system. MM methods are extremely fast and are the methods of choice for studying the conformational landscape of large molecules and for performing molecular dynamics simulations. mdpi.com Conformational analysis of substituted thianes has been successfully performed using molecular mechanics, providing insights into the preferred geometries. researchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior and conformational landscape of molecules like this compound. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This allows for the visualization of molecular motion and the sampling of different conformations. nih.gov
For this compound, MD simulations can reveal:
Conformational Transitions: The simulation can show the transitions between different chair and twist-boat conformations of the thiane ring, as well as the rotation of the pentyl group.
Conformational Landscape: By analyzing the simulation trajectory, a conformational landscape can be constructed, which maps the potential energy of the system as a function of its conformational coordinates. mpg.demdpi.com This landscape reveals the most stable conformations (energy minima) and the transition states (saddle points) that connect them. elifesciences.org
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of this compound.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the reactivity of molecules and for elucidating the mechanisms of chemical reactions. rsc.orgjstar-research.com
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. lumenlearning.comnumberanalytics.comstackexchange.com The reaction coordinate represents the path of lowest energy that connects the reactants to the products on the potential energy surface. rsc.org
Computational methods, particularly DFT, can be used to calculate the activation energies and reaction coordinates for reactions involving this compound. researchgate.netresearchgate.net This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. rsc.org The activation energy is then the energy difference between the transition state and the reactants. rsc.org
For example, in a hypothetical oxidation reaction of this compound to its corresponding sulfoxide (B87167), computational methods can be used to determine the activation energy for the attack of an oxidizing agent on the sulfur atom. This information is crucial for understanding the kinetics of the reaction and for predicting how changes in the reactant structures might affect the reaction rate.
A hypothetical reaction energy profile for the oxidation of this compound is shown in the table below.
| Species | Method | Relative Energy (kcal/mol) |
| Reactants (this compound + Oxidant) | DFT | 0.0 |
| Transition State | DFT | +15.0 |
| Products (this compound sulfoxide) | DFT | -25.0 |
| Note: This table is for illustrative purposes. |
By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be obtained, providing valuable insights for synthetic chemists.
Elucidation of Transient Species and Intermediates
The study of chemical reactions is often a quest to understand the fleeting, high-energy species that exist for only fractions of a second. These transient species, or reaction intermediates, are the pivotal points in a reaction mechanism, and their characterization is crucial for a complete understanding of the reaction pathway. numberanalytics.com Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the structures, energies, and dynamics of these ephemeral molecules. numberanalytics.com
In the context of this compound, several types of transient species can be postulated and investigated using theoretical models. These primarily include carbocations and radicals, which can be formed under various reaction conditions.
Carbocation Intermediates:
Alkyl-substituted thianes can, under acidic conditions or through reactions involving electrophiles, form carbocation intermediates. libretexts.org The stability of a carbocation is paramount to its viability as an intermediate. libretexts.org Generally, the stability of carbocations increases with the degree of substitution at the positively charged carbon atom. libretexts.org Alkyl groups act as weak electron donors, stabilizing the positive charge through inductive effects and hyperconjugation. youtube.com
For this compound, the formation of a carbocation could occur at various positions on the ring or the pentyl chain, depending on the specific reaction. Computational models can be employed to calculate the relative energies of these potential carbocations, thereby predicting the most likely intermediate to be formed. For example, a hydride abstraction from the thiane ring could lead to a secondary carbocation, which might undergo rearrangement to a more stable carbocation if a suitable pathway exists. libretexts.org DFT calculations can map out the potential energy surface for such rearrangements, identifying the transition states and the associated energy barriers. nih.gov
Radical Intermediates:
Radical reactions are another important class of transformations for sulfur-containing compounds. nih.gov Thiyl radicals (RS•) are known to be versatile reactive intermediates. nih.gov In the case of this compound, a radical could be generated through homolytic cleavage of a C-H or C-S bond, often initiated by light or a radical initiator. libretexts.org
Computational studies can provide significant insights into the mechanisms of radical reactions. youtube.com For instance, DFT calculations can be used to determine the bond dissociation energies (BDEs) for the various C-H bonds in this compound. The C-H bond with the lowest BDE would be the most likely site for hydrogen abstraction, leading to the formation of a carbon-centered radical. The subsequent reactions of this radical, such as cyclization or reaction with other molecules, can also be modeled computationally. nih.gov
The table below presents hypothetical relative energies for potential carbocation and radical intermediates of this compound, based on general principles of organic chemistry. These values would be calculated using quantum chemical methods in a specific research context.
| Intermediate Type | Position of Charge/Radical | Postulated Relative Stability |
| Carbocation | Carbon-3 of Thiane Ring | Secondary, relatively stable |
| Carbocation | Carbon-2 of Pentyl Chain | Secondary, relatively stable |
| Radical | Carbon-3 of Thiane Ring | Tertiary, more stable |
| Radical | Sulfur Atom (Thiyl Radical) | Stabilized by sulfur |
This table is illustrative and the actual relative stabilities would need to be determined through specific computational studies.
Structure-Property Relationships Derived from Theoretical Models
The principle that the structure of a molecule dictates its properties is a cornerstone of chemistry. nih.gov Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the molecular structure and a particular physicochemical property. nih.gov Theoretical and computational chemistry play a vital role in developing these models by providing a vast array of molecular descriptors that quantify various aspects of a molecule's structure. researchgate.net
For this compound, computational methods can be used to calculate a range of descriptors that can then be correlated with experimental properties such as boiling point, density, and viscosity. These descriptors fall into several categories:
Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, and number of bonds.
Topological Descriptors: These describe the connectivity of atoms in the molecule and are derived from its graph representation.
Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, such as molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic structure of the molecule. Examples include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. researchgate.net
The following table provides examples of quantum-chemical descriptors that can be calculated for this compound and how they relate to its properties.
| Descriptor | Definition | Predicted Influence on Property |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity towards nucleophiles. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular forces and thus properties like boiling point and solubility. |
| Molecular Polarizability | The ease with which the electron cloud of the molecule can be distorted by an electric field. | Affects intermolecular interactions and refractive index. |
By calculating these and other descriptors for a series of related alkylthianes and correlating them with experimentally determined properties, robust QSPR models can be developed. These models can then be used to predict the properties of other, yet unsynthesized, thiane derivatives.
Analytical Techniques for the Characterization and Detection of 3 Pentylthiane
Spectroscopic Analysis
Spectroscopic techniques are central to the structural characterization of 3-Pentylthiane, providing detailed information about its molecular framework and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled. researchgate.net
In ¹H NMR spectroscopy, the chemical shifts of protons in this compound are influenced by their local electronic environment. Protons on carbons adjacent to the sulfur atom (α-protons at C2 and C6) are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons in the ring. chemicalbook.com The protons of the pentyl group would exhibit chemical shifts typical for alkyl chains, with the terminal methyl group appearing at the highest field (lowest ppm value). uwimona.edu.jmoregonstate.edu
Similarly, in ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms provide critical structural information. The carbons directly bonded to the sulfur atom (C2 and C6) are expected to have a characteristic chemical shift. For the parent thiane (B73995) molecule, the α-carbons (C2/C6) resonate at approximately 29.1 ppm, the β-carbons (C3/C5) at 27.2 ppm, and the γ-carbon (C4) at 25.1 ppm. chemicalbook.com The introduction of a pentyl group at the C3 position would induce shifts in the signals of the ring carbons, with the most significant effect on the C3 carbon itself. The carbons of the pentyl chain would show typical alkane chemical shifts. wisc.edu
Two-dimensional (2D) NMR techniques, such as H,H-COSY (Correlation Spectroscopy) and H,C-HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, while HSQC spectra correlate directly bonded proton and carbon atoms, confirming the connectivity within the this compound molecule. researchgate.net
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| H2, H6 (α to S) | 2.5 - 2.8 |
| H3, H4, H5 (ring) | 1.5 - 2.0 |
| -CH₂(CH₂)₃CH₃ (pentyl) | 1.2 - 1.6 |
| -CH₂CH₂ CH₂CH₂CH₃ (pentyl) | 1.2 - 1.4 |
| -CH₃ (pentyl) | 0.8 - 1.0 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| C2, C6 (α to S) | 28 - 32 |
| C3 | 35 - 40 |
| C4, C5 | 24 - 28 |
| Pentyl Chain Carbons | 14 - 35 |
| Terminal -CH₃ (pentyl) | ~14 |
Note: These are estimated values based on data for thiane and alkyl-substituted alkanes. chemicalbook.comwisc.edu
Spin-spin coupling in the ¹H NMR spectrum provides information about the number of neighboring protons. The signals for the protons on the thiane ring would exhibit complex multiplicity patterns due to coupling with adjacent protons. For instance, the signal for the proton at C3 would be split by the protons at C2 and C4. The protons of the pentyl group would show more straightforward splitting patterns, such as a triplet for the terminal methyl group due to coupling with the adjacent methylene group. chemicalbook.com The magnitude of the coupling constants (J-values) can also provide conformational information about the thiane ring.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk When coupled with Gas Chromatography (GC), it becomes an exceptionally sensitive and selective method for detecting and identifying this compound, even in trace amounts within complex mixtures. cup.edu.cn
In electron ionization mass spectrometry (EI-MS), this compound would first form a molecular ion (M⁺•), the peak of which would correspond to its molecular weight. This molecular ion is energetically unstable and will fragment into smaller, more stable charged particles. libretexts.org The fragmentation of the thiane ring can occur through various pathways, including the loss of small neutral molecules or radicals. A common fragmentation pathway for cyclic sulfides involves the cleavage of the C-S bonds. The loss of the pentyl side chain is also a highly probable fragmentation event, which would result in a prominent peak corresponding to the thiane ring or fragments thereof. chemguide.co.uklibretexts.org
Table 3: Predicted Key Mass Fragments for this compound (m/z)
| m/z | Possible Fragment Identity |
|---|---|
| 158 | Molecular Ion [M]⁺• |
| 87 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |
| 71 | [C₅H₁₁]⁺ (Pentyl cation) |
| 55 | Common fragment from alkyl chains |
| 43 | Common fragment from alkyl chains |
Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds like this compound and its derivatives in complex samples. Several studies have reported the use of GC-MS to identify thiane derivatives in various natural products and traditional medicines. For instance, derivatives such as trans-2-methyl-4-n-pentylthiane, S,S-dioxide have been identified in Unani and Ayurvedic formulations using GC-MS. uwimona.edu.jmchemicalbook.com The technique's high resolving power separates the components of the mixture, and the subsequent mass analysis provides a unique "fingerprint" for each compound, allowing for its positive identification by comparing the obtained mass spectrum with library data. unar.ac.id This makes GC-MS an invaluable tool for quality control and for the discovery of new natural products containing the thiane scaffold. frontiersin.orgiomcworld.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features. The key absorptions are associated with the C-H bonds of the alkyl chain and the heterocyclic ring, as well as the C-S bond.
While specific IR data for this compound is not extensively documented in publicly available literature, analysis of related structures like trans-2-Methyl-4-n-pentylthiane provides insight. nih.gov The IR spectra of such compounds confirm the presence of these fundamental vibrational modes.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-H (Alkyl) | Bending | 1350 - 1480 |
| C-S (Thioether) | Stretching | 600 - 800 |
Chromatographic Separation Methods
Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and quantifying its presence.
Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.org In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. wikipedia.org
When coupled with a mass spectrometer (GC-MS), this method provides not only the retention time of the compound, which is characteristic under specific conditions, but also its mass spectrum, allowing for definitive identification. Several studies have identified a derivative, trans-2-methyl-4-n-pentylthiane, S,S-dioxide, in various natural and medicinal product extracts using GC-MS. cabidigitallibrary.orgjrmds.injrmds.innih.govukaazpublications.com This indicates the suitability of GC-MS for identifying thiane derivatives. The retention time and mass fragmentation pattern are key parameters for its identification and purity assessment.
| Parameter | Description |
| Retention Time (RT) | The time taken for this compound to travel through the GC column. It is dependent on the column type, temperature program, and carrier gas flow rate. |
| Peak Area | Proportional to the concentration of the compound, used for quantification. |
| Mass Spectrum | Provides a fragmentation pattern that serves as a molecular fingerprint for identification. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that uses a liquid mobile phase and a solid stationary phase. libretexts.orgoxfordindices.com HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. oxfordindices.com For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice.
In reversed-phase HPLC, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). pensoft.net this compound would be retained on the column, and its retention time would be influenced by the exact composition of the mobile phase. Detection is often achieved using a UV detector, although as previously mentioned, the absorbance for saturated thioethers may be weak. oxfordindices.com Alternative detectors like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) could provide more sensitive detection.
| HPLC Parameter | Typical Conditions for a Non-polar Analyte |
| Stationary Phase | Reversed-Phase (e.g., C18, C8) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (at low wavelength), CAD, or MS |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Individuality Confirmation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for separating mixtures, monitoring reaction progress, and confirming the identity of a compound by comparing its migration to a standard. wikipedia.orgkhanacademy.org A TLC plate consists of a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel, coated onto a solid support. wikipedia.org
For this compound, a non-polar compound, a non-polar mobile phase (eluent) such as a mixture of hexane (B92381) and ethyl acetate (B1210297) would be used on a polar stationary phase like silica gel. The compound is spotted on the baseline of the plate, which is then placed in a developing chamber with the eluent. The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. wikipedia.org The position of the compound is quantified by its Retention Factor (Rf) value. Visualization can be achieved using a variety of stains, such as potassium permanganate (B83412) or iodine vapor, as this compound is not visible under UV light unless a fluorescent indicator is present in the silica gel. wikipedia.org
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 or 9:1) |
| Visualization | Potassium Permanganate stain, Iodine vapor |
| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance. For this compound (C₁₀H₂₀S), the theoretical elemental composition can be calculated based on its molecular formula.
The process typically involves the complete combustion of a small, precisely weighed sample. The resulting combustion products (CO₂, H₂O, and SO₂) are collected and quantified. From these quantities, the percentage of each element in the original sample is determined. The experimentally determined percentages should closely match the theoretical values to confirm the elemental composition and support the proposed molecular formula.
| Element | Theoretical Mass Percentage (%) for C₁₀H₂₀S |
| Carbon (C) | 69.70 |
| Hydrogen (H) | 11.70 |
| Sulfur (S) | 18.60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
